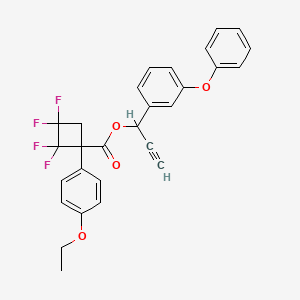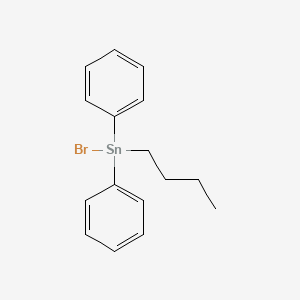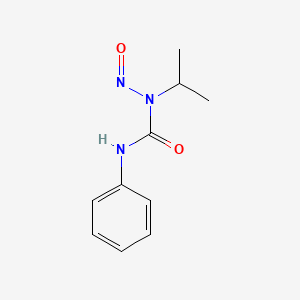
1-Isopropyl-1-nitroso-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-1-nitroso-3-phenylurea typically involves the nitrosation of 1-isopropyl-3-phenylurea. This reaction can be carried out using sodium nitrite in an acidic medium such as formic acid . Another method involves the use of isoamyl nitrite in chloroform, which avoids the use of acids and prevents isomerization . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
1-Isopropyl-1-nitroso-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include sodium nitrite, formic acid, and isoamyl nitrite . Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted ureas .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-1-nitroso-3-phenylurea has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isopropyl-1-nitroso-3-phenylurea involves the nitrosation of nucleophilic sites in biological molecules. This can lead to the formation of nitroso derivatives, which can interfere with various biochemical pathways. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-1-nitroso-3-phenylurea can be compared with other nitrosoureas, such as:
1-Isopropyl-3-phenylurea: Lacks the nitroso group and has different chemical properties.
3-Alkyl-1-arylnitrosoureas: These compounds have similar nitrosation reactions but differ in their alkyl and aryl substituents.
The uniqueness of this compound lies in its specific nitroso group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
78326-57-5 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-nitroso-3-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C10H13N3O2/c1-8(2)13(12-15)10(14)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,14) |
InChI-Schlüssel |
VBIPNWLRLREJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)NC1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
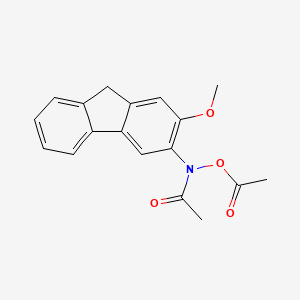
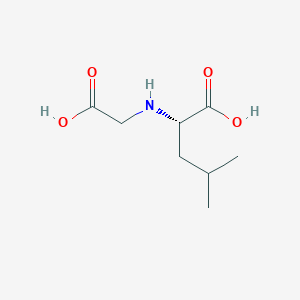
![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
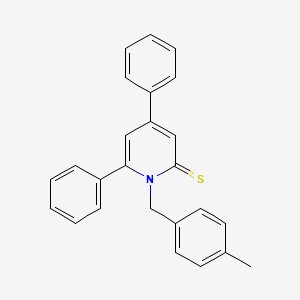
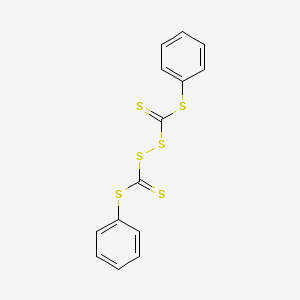
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
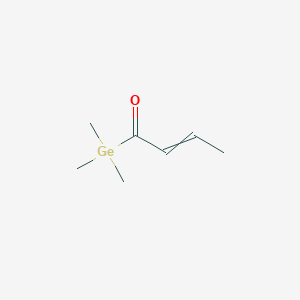
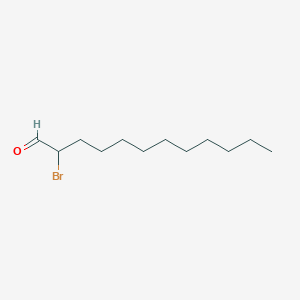
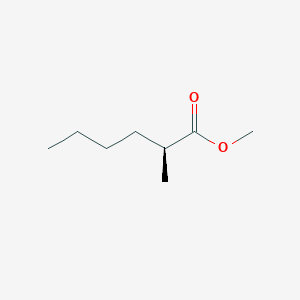

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
